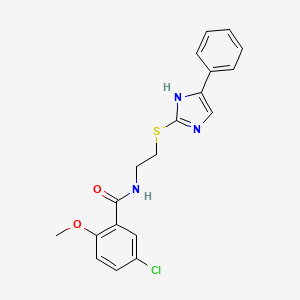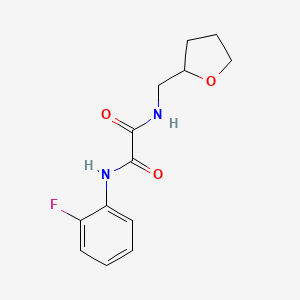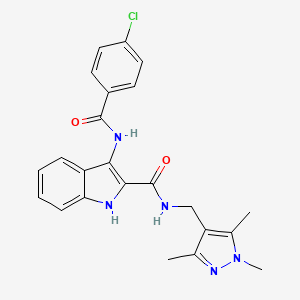
3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide is a complex chemical compound known for its unique structure and diverse applications in various scientific fields, particularly in organic chemistry and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. The initial step includes the preparation of the 1H-indole-2-carboxamide core, followed by the strategic incorporation of the 4-chlorobenzamido and 1,3,5-trimethyl-1H-pyrazol-4-yl methyl groups. Conditions such as temperature control, use of solvents like dichloromethane or ethanol, and catalysts (e.g., palladium) play a critical role in the reaction efficiency.
Industrial Production Methods
For large-scale production, advanced methods like continuous flow synthesis might be employed, which allows better control over reaction parameters and scalability. Automation and the use of high-throughput reactors can enhance the production efficiency, ensuring high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: : The reduction of the 4-chlorobenzamido group can be achieved using reducing agents like lithium aluminium hydride.
Substitution: : It can participate in nucleophilic and electrophilic substitution reactions, especially involving the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminium hydride, hydrogen gas with a palladium catalyst.
Substitution: : Halides, sulfonates under mild to moderate temperatures with appropriate catalysts.
Major Products Formed
The major products from these reactions are often derivatives of the original compound with functional groups altered as per the reaction conditions applied. For instance, oxidation might introduce hydroxyl or keto groups, while reduction may convert amide to amine functionalities.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, it serves as a precursor for synthesizing novel compounds with potential pharmacological activities. It is also used as a model compound for studying reaction mechanisms.
Biology
Biologically, it may act as a ligand for receptor studies, investigating interactions at the molecular level and potentially leading to the discovery of new drugs.
Medicine
In medicinal research, its derivatives might exhibit anti-inflammatory, anticancer, or antimicrobial properties, making it valuable for drug development.
Industry
Industrially, it can be used in the synthesis of specialty chemicals and materials with advanced properties for use in electronics or polymers.
Mécanisme D'action
The specific mechanism of action of 3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide depends on its interaction with biological targets. It may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways such as signal transduction, gene expression, or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Chlorobenzamido)-N-(4-methylphenyl)-1H-indole-2-carboxamide
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)-3-(4-methylbenzamido)-1H-indole-2-carboxamide
Uniqueness
What sets 3-(4-chlorobenzamido)-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)-1H-indole-2-carboxamide apart is its distinctive combination of functional groups, which imparts unique chemical properties and reactivity patterns. This makes it a versatile compound for synthetic modifications and a valuable tool in various research domains.
Propriétés
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-13-18(14(2)29(3)28-13)12-25-23(31)21-20(17-6-4-5-7-19(17)26-21)27-22(30)15-8-10-16(24)11-9-15/h4-11,26H,12H2,1-3H3,(H,25,31)(H,27,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPLBXRRRFILPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,2S)-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B2365066.png)
![4-(4-methoxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2365067.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-methyl-5-(5-methylfuran-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2365068.png)
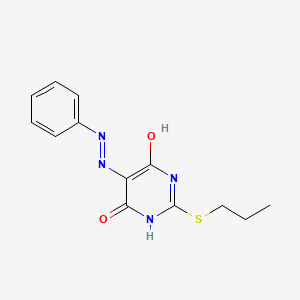
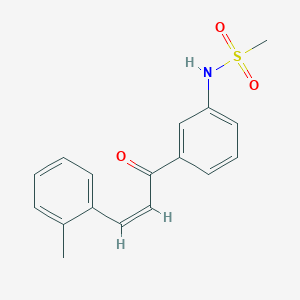

![9-(4-ethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2365076.png)
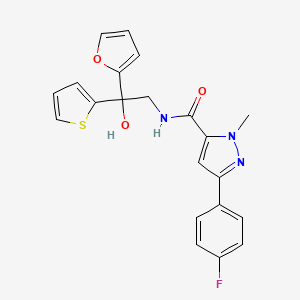
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-fluorobenzamide](/img/structure/B2365079.png)

![N-[8-(Hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl]but-2-ynamide](/img/structure/B2365083.png)
